2-Cyano-4-cyclopropyl-1H-imidazole
Overview
Description
“2-Cyano-4-cyclopropyl-1H-imidazole” is a heterocyclic organic compound . It is also known as 4-cyclopropyl-1H-imidazole-2-carbonitrile hydrochloride . The compound is white to yellow solid in physical form .
Synthesis Analysis
The synthesis of imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole . A novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported . The reaction conditions were mild enough for the inclusion of a variety of functional groups .
Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Chemical Reactions Analysis
Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .
Physical And Chemical Properties Analysis
The compound “2-Cyano-4-cyclopropyl-1H-imidazole” has a molecular weight of 169.61 . It is a white to yellow solid and is stored at a temperature of 2-8°C .
Scientific Research Applications
Synthesis and Pharmacological Applications
Synthesis and Cardiotonic Activity : 2,2'-bi-1H-imidazoles, including structures with cyano groups on the imidazole rings, were synthesized and evaluated for inotropic activity, indicating the importance of a cyano group for achieving the desired pharmacological profile (Matthews et al., 1990).
Antitumor Activity : A 2,3,4,5-tetrahydro-1-(imidazol-4-ylalkyl)-1,4-benzodiazepine farnesyltransferase inhibitor with a cyano group demonstrated potent preclinical antitumor activity, leading to clinical trials (Hunt et al., 2000).
Chemical Synthesis and Molecular Studies
Regioselective Synthesis : The study describes a method for the regiocontrolled synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides, highlighting the role of the cyano group in the formation of imidazole derivatives (de Lima et al., 2022).
Crystal Structure Analysis : A study on the crystal structures of cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole, including analysis of bond distances and interactions, provides insights into the structural properties of cyano-imidazole derivatives (Boechat et al., 2016).
N-heterocyclic Carbene Precursors : Research on imidazol(in)ium-2-carboxylates as precursors in ruthenium-promoted olefin metathesis and cyclopropanation reactions demonstrates the versatility of these compounds in catalytic applications (Tudose et al., 2006).
Photophysical Properties and Explosive Detection : Imidazole derivatives with a cyanostilbene unit exhibited aggregation-induced emission enhancement (AIEE) properties and were utilized for the detection of explosives, showing the application potential in sensing technologies (Zhang et al., 2018).
Cancer Prevention Research : Novel synthetic pyridyl analogues of CDDO-Imidazolide, including cyano-imidazole derivatives, were evaluated as chemopreventive drugs, highlighting their potential in cancer treatment and prevention (Cao et al., 2015).
Eco-Compatible Synthesis of Imidazoles : A green chemistry approach was used for the synthesis of 2,4,5-trisubstituted imidazole derivatives, emphasizing the importance of sustainable methodologies in chemical synthesis (Kermanizadeh et al., 2023).
Transphobia Effect in Heteroleptic Complexes : The study of 1-(4-cyanophenyl)-1H-imidazol and its derivatives in NHC cycloplatinated complexes provides insights into ligand geometries and transphobia effects in metal complexes (Fuertes et al., 2015).
Conformational Studies in Drug Design : Investigations into the conformation of histamine H3 receptor antagonists, including 2-cyano-1-[4-(1H-imidazol-4-yl)butyl]-3-[2-(phenylsulfanyl)ethyl]guanidine, show the importance of molecular conformation in drug efficacy and receptor interactions (Watanabe et al., 2010).
Safety And Hazards
Future Directions
Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed .
properties
IUPAC Name |
5-cyclopropyl-1H-imidazole-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-3-7-9-4-6(10-7)5-1-2-5/h4-5H,1-2H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKADWYKAGIPAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=C(N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4-cyclopropyl-1H-imidazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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